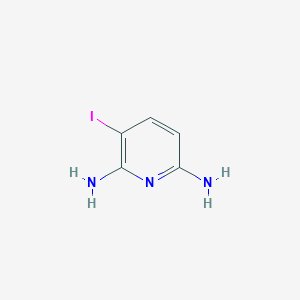

3-Iodopyridine-2,6-diamine

Description

Structure

3D Structure

Properties

IUPAC Name |

3-iodopyridine-2,6-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6IN3/c6-3-1-2-4(7)9-5(3)8/h1-2H,(H4,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRCCUFRNNYDTGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1I)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6IN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60332995 | |

| Record name | 3-iodopyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

856851-34-8 | |

| Record name | 3-iodopyridine-2,6-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60332995 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-iodopyridine-2,6-diamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Utility of 3-Iodopyridine-2,6-diamine

This guide provides a comprehensive technical overview of 3-iodopyridine-2,6-diamine, a versatile heterocyclic building block with significant potential in synthetic and medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and burgeoning applications of this compound, grounding all claims in authoritative scientific literature.

Introduction: The Strategic Value of a Functionalized Pyridine Scaffold

The pyridine ring is a ubiquitous scaffold in a vast array of pharmaceuticals and biologically active compounds.[1] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. The strategic functionalization of the pyridine core with reactive handles and pharmacophoric groups is a cornerstone of modern medicinal chemistry. 3-Iodopyridine-2,6-diamine emerges as a particularly valuable synthetic intermediate due to the orthogonal reactivity of its constituent functionalities: two nucleophilic amino groups and an electrophilic C-I bond poised for cross-coupling reactions. This unique arrangement allows for sequential and site-selective modifications, paving the way for the construction of diverse molecular architectures.

This guide will elucidate the fundamental properties of 3-iodopyridine-2,6-diamine, provide expert insight into its synthesis and reactivity, and explore its potential as a key building block for the discovery of novel therapeutics.

Core Chemical and Physical Properties

3-Iodopyridine-2,6-diamine is typically an off-white to light yellow solid.[2] A summary of its key physical and chemical properties is presented in Table 1.

| Property | Value | Source |

| CAS Number | 856851-34-8 | [2][3] |

| Molecular Formula | C₅H₆IN₃ | [3] |

| Molecular Weight | 235.03 g/mol | [3] |

| Appearance | Off-white to light yellow solid | [2] |

| Predicted pKa | 3.77 ± 0.50 | |

| Predicted Density | 2.150 ± 0.06 g/cm³ |

Safety and Handling: 3-Iodopyridine-2,6-diamine is associated with several hazard classifications. It is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[3] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.

Synthesis of 3-Iodopyridine-2,6-diamine

The synthesis of 3-iodopyridine-2,6-diamine is not extensively detailed in peer-reviewed literature as a standalone preparation. However, a logical and efficient synthetic route involves the direct electrophilic iodination of the commercially available precursor, 2,6-diaminopyridine. The two amino groups are strongly activating and ortho-, para-directing, making the C3 and C5 positions electronically rich and susceptible to electrophilic substitution.

Caption: Synthetic pathway to 3-Iodopyridine-2,6-diamine.

Representative Experimental Protocol: Iodination of 2,6-Diaminopyridine

This protocol is a representative example based on established methods for the iodination of activated aromatic systems.

Materials:

-

2,6-Diaminopyridine

-

Iodine (I₂)

-

Sodium Bicarbonate (NaHCO₃)

-

Ethanol

-

Water

-

Sodium thiosulfate (Na₂S₂O₃)

-

Ethyl acetate

-

Brine

Procedure:

-

In a round-bottom flask, dissolve 2,6-diaminopyridine (1.0 eq) in a suitable solvent such as ethanol.

-

Add an aqueous solution of sodium bicarbonate (2.0 eq).

-

To the stirred biphasic mixture, add a solution of iodine (1.1 eq) in ethanol dropwise at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 3-iodopyridine-2,6-diamine.

Chemical Reactivity and Synthetic Utility

The synthetic utility of 3-iodopyridine-2,6-diamine lies in the differential reactivity of its functional groups. The amino groups can undergo a variety of reactions, including acylation, alkylation, and condensation, while the carbon-iodine bond is a prime substrate for transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions

The C-I bond in 3-iodopyridine-2,6-diamine is particularly amenable to palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of C-C bonds and allows for the introduction of a wide range of aryl and heteroaryl substituents at the C3 position.

Caption: Suzuki-Miyaura coupling of 3-Iodopyridine-2,6-diamine.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki-Miyaura coupling of 3-iodopyridine-2,6-diamine with an arylboronic acid.

Materials:

-

3-Iodopyridine-2,6-diamine

-

Arylboronic acid (1.2 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

-

Potassium carbonate (K₂CO₃) (2.0 eq)

-

1,4-Dioxane

-

Water

-

Ethyl acetate

-

Brine

Procedure:

-

To an oven-dried Schlenk flask, add 3-iodopyridine-2,6-diamine (1.0 eq), the arylboronic acid (1.2 eq), Pd(PPh₃)₄ (0.05 eq), and K₂CO₃ (2.0 eq).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Add degassed 1,4-dioxane and water (typically in a 4:1 to 3:1 ratio).

-

Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed, as monitored by TLC or LC-MS.

-

Cool the reaction to room temperature and dilute with water.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

This robust methodology allows for the generation of a library of 3-aryl-2,6-diaminopyridine derivatives, which can then be further functionalized at the amino groups to create a diverse range of complex molecules.

Applications in Drug Discovery and Medicinal Chemistry

While 3-iodopyridine-2,6-diamine is noted as an intermediate in the synthesis of a phenazopyridine impurity, its true potential lies in its application as a versatile scaffold for the discovery of new drug candidates.[2] The 2,6-diaminopyridine core is a key pharmacophore in a number of biologically active compounds.

Kinase Inhibitors

Substituted 2,6-diaminopyridine derivatives have been identified as potent inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle and are often dysregulated in cancer.[4][5] The ability to introduce a variety of substituents at the C3 position of the 2,6-diaminopyridine scaffold via Suzuki-Miyaura coupling of 3-iodopyridine-2,6-diamine allows for the systematic exploration of the structure-activity relationship (SAR) to optimize potency and selectivity against specific CDK isoforms.

Other Therapeutic Areas

The broader class of aminopyridines and their derivatives have shown a wide range of pharmacological activities, including antibacterial, antiviral, and anti-inflammatory properties.[1] The structural motif of 3-iodopyridine-2,6-diamine provides a platform for the synthesis of novel compounds for screening against a variety of therapeutic targets.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region corresponding to the two pyridine ring protons. The amino protons will likely appear as a broad singlet.

¹³C NMR: The carbon NMR spectrum will display five distinct signals for the pyridine ring carbons. The carbon bearing the iodine atom will be shifted upfield due to the heavy atom effect.

IR Spectroscopy: The infrared spectrum will be characterized by N-H stretching vibrations of the primary amino groups in the region of 3200-3500 cm⁻¹. C=C and C=N stretching vibrations of the pyridine ring are expected in the 1400-1600 cm⁻¹ region.

Mass Spectrometry: The mass spectrum will show a prominent molecular ion peak (M⁺) at m/z 235.

Conclusion

3-Iodopyridine-2,6-diamine is a high-value synthetic intermediate with significant potential for the development of novel chemical entities for drug discovery. Its well-defined chemical properties, coupled with the versatile reactivity of its iodo and amino functionalities, make it an attractive starting material for the construction of diverse molecular libraries. The ability to leverage robust and scalable synthetic methodologies, such as the Suzuki-Miyaura coupling, further enhances its utility for researchers and drug development professionals. As the demand for novel and effective therapeutics continues to grow, the strategic application of versatile building blocks like 3-iodopyridine-2,6-diamine will undoubtedly play a crucial role in advancing the frontiers of medicinal chemistry.

References

-

Zhang, H., et al. (2005). 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation. Bioorganic & Medicinal Chemistry Letters, 15(9), 2221-2224. Available at: [Link]

-

Markees, D. G., Dewey, V. C., & Kidder, G. W. (1968). The synthesis and biological activity of substituted 2,6-diaminopyridines. Journal of Medicinal Chemistry, 11(1), 126-129. Available at: [Link]

- Barvian, M., et al. (2004). 2,6-diaminopyridine derivatives. U.S. Patent No. 7,423,051 B2. Washington, DC: U.S. Patent and Trademark Office.

- ChemicalBook. (n.d.). 2,6-Diamino-3-iodopyridine(856851-34-8) 1H NMR spectrum.

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 476218, 3-Iodopyridine-2,6-diamine. Retrieved from [Link]

- ChemicalBook. (n.d.). 2,6-Diamino-3-iodopyridine CAS#: 856851-34-8.

- Guidechem. (n.d.). How can 2,6-diaminopyridine be synthesized?

- Veeprho. (n.d.). 3-Iodopyridine-2,6-diamine | CAS 856851-34-8. Retrieved from a pharmaceutical reference standards supplier's website.

-

Orie, K. J., et al. (2021). Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. American Journal of Heterocyclic Chemistry, 7(2), 11-25. Available at: [Link]

-

Fox, B. A., & Threlfall, T. L. (1963). 2,3-Diaminopyridine. Organic Syntheses, 43, 22. Available at: [Link]

-

Tomasic, T., et al. (2019). Biological Activity of Amidino-Substituted Imidazo[4,5-b]pyridines. Molecules, 24(18), 3329. Available at: [Link]

- St. John, T. (2017, May 10). NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring [Video]. YouTube.

- ChemicalBook. (n.d.). 2-IODO-3-HYDROXYPYRIDINE(40263-57-8) 1H NMR spectrum.

- SRIRAMCHEM. (n.d.). 3-Iodopyridine-2,6-diamine.

- ChemicalBook. (n.d.). 2,6-Diamino-3-iodopyridine CAS#: 856851-34-8.

- DSM N.V. (1998). Process for preparing pyridine-2,6-diamines. U.S. Patent No. 5,939,553. Washington, DC: U.S. Patent and Trademark Office.

- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine.

- Lonza AG. (2010). Process for the synthesis of diaminopyridine and related compounds. KR Patent No. 20100051689A.

- DSM N.V. (1996). A process for preparing pyridine-2,6-diamines. European Patent No. EP0825985B1.

- NICODOM Ltd. (2012). IS NIR Spectra.

- BenchChem. (2025). Protocol for Suzuki coupling with 6-Chloropyrido[2,3-d]pyrimidine.

- ChemicalBook. (n.d.). 856851-34-8(2,6-Diamino-3-iodopyridine) Product Description.

-

Ghanbari, B., & Amanat, N. (2023). FT-IR spectra of (a) 2,6-diaminopyridine, (b) tris-aldehyde(TFPT), and (c) nitrogen-rich porous organic polymer (NR-POP). ResearchGate. Available at: [Link]

-

National Institute of Standards and Technology. (n.d.). Pyridine, 2,6-diamino-4-[(diphenylmethyl)amino]-3-nitro-. In NIST Chemistry WebBook. Retrieved from [Link]

- BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 2-Fluoropyridine-3-boronic acid.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2,6-Diamino-3-iodopyridine | 856851-34-8 [chemicalbook.com]

- 3. 3-Iodopyridine-2,6-diamine | C5H6IN3 | CID 476218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 3-Acyl-2,6-diaminopyridines as cyclin-dependent kinase inhibitors: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. US7423051B2 - 2,6-diaminopyridine derivatives - Google Patents [patents.google.com]

3-Iodopyridine-2,6-diamine CAS number 856851-34-8

An In-depth Technical Guide to 3-Iodopyridine-2,6-diamine (CAS 856851-34-8)

Introduction: A Versatile Heterocyclic Scaffold

3-Iodopyridine-2,6-diamine is a multi-functional heterocyclic building block of significant interest to the medicinal chemistry and drug discovery sectors.[1] Its structure is deceptively simple, yet it offers a powerful combination of reactive sites: a reactive iodine atom at the 3-position and two primary amine groups at the 2- and 6-positions. This unique arrangement provides a versatile scaffold for constructing complex molecular architectures.[1] The compound serves as a critical intermediate in the synthesis of pharmaceutical-related molecules, including impurities of the urinary tract analgesic Phenazopyridine, making it an important reference standard for analytical method development and quality control.[2][3][4]

The core utility of this molecule stems from the orthogonal reactivity of its functional groups. The carbon-iodine bond is an excellent handle for introducing diverse substituents via metal-catalyzed cross-coupling reactions, while the diamino groups offer sites for amidation, sulfonylation, or condensation to build fused polyheterocyclic systems.[1] This guide provides an in-depth look at the properties, synthesis, reactivity, and handling of this valuable research chemical.

Physicochemical and Structural Properties

A comprehensive understanding of a molecule's physical and chemical properties is foundational for its effective use in synthesis and research. The key properties of 3-Iodopyridine-2,6-diamine are summarized below.

| Property | Value | Source(s) |

| CAS Number | 856851-34-8 | [3] |

| Molecular Formula | C₅H₆IN₃ | [3][5] |

| Molecular Weight | 235.03 g/mol | [3][5] |

| IUPAC Name | 3-iodopyridine-2,6-diamine | [2][6] |

| Appearance | Yellow to off-white solid | [7][8] |

| Melting Point | 124-126 °C | [8] |

| Boiling Point | 363.0 ± 42.0 °C (Predicted) | [3] |

| Density | 2.150 ± 0.06 g/cm³ (Predicted) | [3] |

| InChI Key | JRCCUFRNNYDTGN-UHFFFAOYSA-N | |

| SMILES | C1=CC(=NC(=C1I)N)N | [2][6] |

| Storage | 2-8°C, Refrigerator | [5][9] |

Synthesis: Electrophilic Iodination of 2,6-Diaminopyridine

The most direct and common laboratory-scale synthesis of 3-Iodopyridine-2,6-diamine is the electrophilic iodination of the parent compound, 2,6-diaminopyridine.[1] The strong electron-donating character of the two amino groups activates the pyridine ring, making it susceptible to electrophilic substitution.[1] However, this high reactivity necessitates careful control over reaction conditions to achieve selective mono-iodination at the C3 position and avoid the formation of di-iodinated byproducts.

The causality behind this experimental design is crucial. The amino groups at positions 2 and 6 direct electrophiles primarily to the 3 and 5 positions. By controlling stoichiometry and temperature, substitution can be limited to a single position. A base is required to neutralize the hydrogen iodide (HI) formed during the reaction, driving the equilibrium towards the product. Using a non-protic solvent like tetrahydrofuran (THF) is standard for this type of reaction.

Detailed Step-by-Step Laboratory Protocol

This protocol is a self-validating system. Each step includes checkpoints and expected outcomes, ensuring the researcher can verify the progress and quality of the synthesis.

-

Reactor Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath. The system should be under an inert atmosphere (e.g., Nitrogen or Argon) to prevent side reactions, although for this specific reaction, it is not strictly necessary but good practice.

-

Charging Reactants: To the flask, add 2,6-diaminopyridine (1.0 eq) and potassium carbonate (1.5 eq). Suspend these solids in anhydrous tetrahydrofuran (THF).

-

Iodine Solution Preparation: In a separate flask, dissolve molecular iodine (1.05 eq) in THF. Transfer this solution to the dropping funnel. Rationale: Using a slight excess of iodine ensures complete consumption of the starting material, which can be difficult to separate from the product.

-

Controlled Addition: Begin stirring the suspension in the ice bath (0 °C). Add the iodine solution dropwise from the dropping funnel over 30-60 minutes. Causality: A slow, cold addition is critical to control the exotherm of the reaction and maximize selectivity for mono-iodination at the C3 position.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or LC-MS until the 2,6-diaminopyridine starting material spot is no longer visible.

-

Quenching: Once the reaction is complete, cool the mixture again in an ice bath. Slowly add a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to quench any unreacted iodine. The dark color of the iodine will disappear.

-

Extraction: Transfer the mixture to a separatory funnel. Add water and a suitable organic solvent like ethyl acetate. Shake vigorously and allow the layers to separate. Collect the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Washing and Drying: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure 3-Iodopyridine-2,6-diamine as a solid.

Chemical Reactivity and Applications

The synthetic value of 3-Iodopyridine-2,6-diamine lies in its capacity for diversification. The electron-rich nature of the diaminopyridine ring influences the C-I bond, making it an excellent substrate for a variety of palladium-catalyzed cross-coupling reactions.[1] This allows for the strategic introduction of aryl, heteroaryl, alkenyl, or alkynyl groups at the C3 position, which is a cornerstone of modern drug design.

Key Applications:

-

Medicinal Chemistry Scaffold: It is a high-value building block for creating libraries of substituted pyridines for screening in drug discovery programs. The pyridine core is a common motif in pharmaceuticals, and this reagent provides efficient access to novel derivatives.[10][11][12]

-

Pharmaceutical Reference Standard: It is used as a well-documented reference standard for the analysis of Phenazopyridine and its impurities.[2] This is critical for quality control (QC) and for submissions to regulatory bodies during the development of Abbreviated New Drug Applications (ANDAs).[2]

-

Intermediate Synthesis: It is a known intermediate in the synthesis of 3-Phenylphenazopyridine, an impurity of the drug Phenazopyridine.[3][4]

Safety and Handling

As with any laboratory chemical, proper handling of 3-Iodopyridine-2,6-diamine is essential. According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[6]

-

H302: Harmful if swallowed.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H335: May cause respiratory irritation.[6]

Recommended Precautions:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[13]

-

Personal Protective Equipment (PPE): Wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[13][14]

-

Handling: Avoid breathing dust.[13] Wash hands and any exposed skin thoroughly after handling.[13] Do not eat, drink, or smoke in the work area.[14]

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[13][15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[13]

References

-

Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones . The Journal of Organic Chemistry - ACS Publications. [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines . PMC - NIH. [Link]

-

A Simple, Modular Synthesis of Substituted Pyridines . ACS Publications. [Link]

-

Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties . PMC - NIH. [Link]

-

Organo-catalyzed Synthesis of Substituted Pyridines . ACS Green Chemistry. [Link]

-

3-Iodopyridine-2,6-diamine | CAS 856851-34-8 . Veeprho. [Link]

-

2,6-Diamino-3-iodopyridine,CAS no. 856851-34-8 Intermediate, API ... . Jigs chemical. [Link]

-

856851-34-8 | 3-Iodopyridine-2,6-diamine . SMU. [Link]

-

CAS No : 856851-34-8 | Product Name : 3-Iodopyridine-2,6-diamine . Pharmaffiliates. [Link]

-

3-Iodopyridine-2,6-diamine | C5H6IN3 | CID 476218 . PubChem. [Link]

-

856851-34-8|3-Iodopyridine-2,6-diamine: In Stock . Parkway Scientific. [Link]

-

Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis . Protocol Exchange. [Link]

-

A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions . NIH. [Link]

-

3-iodopyridine-2,6-diamine | CAS:856851-34-8 . Ark Pharma Scientific Limited. [Link]

-

856851-34-8 | 3-Iodopyridine-2,6-diamine . Windhorse Tours. [Link]

-

3-iodopyridine-2,5-diaMine . LookChem. [Link]

- Iodination process for the preparation of 3,5-disubstituted-2,4,6-triiodo aromatic amines compounds.

- Process for the iodination of aromatic compounds.

-

Electrochemical Iodination through the In Situ Generation of Iodinating Agents: A Promising Green Approach . NIH. [Link]

-

The synthesis and biological activity of substituted 2,6-diaminopyridines . Journal of Medicinal Chemistry - ACS Publications. [Link]

-

(PDF) Synthesis of 2,3-Diaminopyridine-derived Azabenzimidazoles and (Phenylimino)pyridine Analogues as Potential Anti-plasmodial Agents . ResearchGate. [Link]

- 2,6-diaminopyridine derivatives.

-

Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities . PMC - NIH. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. veeprho.com [veeprho.com]

- 3. 2,6-Diamino-3-iodopyridine CAS#: 856851-34-8 [m.chemicalbook.com]

- 4. 2,6-Diamino-3-iodopyridine | 856851-34-8 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. 3-Iodopyridine-2,6-diamine | C5H6IN3 | CID 476218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. s3.smu.edu [s3.smu.edu]

- 8. FCKeditor - Resources Browser [windhorsetours.com]

- 9. 856851-34-8|3-Iodopyridine-2,6-diamine: In Stock [parkwayscientific.com]

- 10. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 13. fishersci.com [fishersci.com]

- 14. jubilantingrevia.com [jubilantingrevia.com]

- 15. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Physical Properties of 2,6-Diamino-3-iodopyridine

This technical guide provides a comprehensive overview of the core physical and chemical properties of 2,6-diamino-3-iodopyridine (CAS No: 856851-34-8), a key heterocyclic building block in modern medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, offering field-proven insights into its handling, characterization, and application.

Introduction: A Versatile Scaffold for Drug Discovery

2,6-Diamino-3-iodopyridine is a substituted pyridine derivative of significant interest due to its unique trifunctional nature. The molecule incorporates two nucleophilic amino groups and a strategically placed iodine atom on an electron-rich pyridine ring. This arrangement makes it a highly versatile intermediate.

The primary utility of this compound lies in its capacity for facile derivatization. The carbon-iodine bond is particularly amenable to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings. This allows for the introduction of diverse aryl, alkenyl, or alkynyl substituents at the 3-position, enabling the rapid generation of molecular complexity. Concurrently, the 2- and 6-amino groups provide sites for further functionalization, such as amidation or condensation, to build fused heterocyclic systems.

Notably, 3-iodopyridine-2,6-diamine serves as a crucial intermediate in the synthesis of impurities and reference standards for Phenazopyridine, an azo dye used as a urinary tract analgesic.[1][2] This underscores its importance in pharmaceutical manufacturing and quality control.

Physicochemical Properties

The fundamental physical and chemical properties of 2,6-diamino-3-iodopyridine are summarized below. These parameters are critical for designing synthetic protocols, developing analytical methods, and ensuring safe handling.

| Property | Value | Source(s) |

| CAS Number | 856851-34-8 | [1][3] |

| Molecular Formula | C₅H₆IN₃ | [1][3] |

| Molecular Weight | 235.03 g/mol | [1][3][4] |

| Appearance | Off-white to light yellow solid | [1] |

| Melting Point | 125 °C | [1] |

| Boiling Point | 363.0 ± 42.0 °C (Predicted) | [1] |

| Density | 2.150 ± 0.06 g/cm³ (Predicted) | [1] |

| pKa | 3.77 ± 0.50 (Predicted) | [1] |

Note: Boiling point, density, and pKa values are computationally predicted and should be considered estimates until experimental verification.

Caption: Molecular structure of 2,6-diamino-3-iodopyridine.

Solubility Profile Analysis

While explicit experimental solubility data for 2,6-diamino-3-iodopyridine in a range of solvents is not extensively documented in publicly available literature, a qualitative and semi-quantitative profile can be inferred from its structure and the known properties of its parent compound, 2,6-diaminopyridine.

Key Structural Considerations:

-

Polar Amino Groups: The presence of two primary amine groups (-NH₂) imparts significant polarity and the capacity for hydrogen bonding (both as donor and acceptor).

-

Pyridine Ring: The nitrogen atom in the pyridine ring is a hydrogen bond acceptor.

-

Iodine Substituent: The large, soft iodine atom increases the molecule's lipophilicity and molecular weight compared to its parent.

Inference from 2,6-Diaminopyridine: The parent compound, 2,6-diaminopyridine, is reported to be soluble in water (180 g/L at 20°C) and also soluble in polar organic solvents like acetone, ethanol, methanol, isopropanol, and ethyl acetate.[5]

Predicted Solubility of 2,6-Diamino-3-iodopyridine:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): The compound is expected to exhibit good solubility due to hydrogen bonding interactions with the solvent.

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): High solubility is anticipated, as these solvents can effectively solvate the polar functional groups.

-

Water: Solubility in water is expected to be lower than that of 2,6-diaminopyridine. The introduction of the large, non-polar iodine atom increases the molecule's hydrophobicity, which will likely reduce its aqueous solubility.

-

Non-Polar Solvents (e.g., Toluene, Hexanes): Poor solubility is expected, as the polar amino groups will dominate the molecule's character, making it incompatible with non-polar media.

For drug development applications, this profile suggests that formulation may require co-solvents or other solubilization techniques, particularly for aqueous delivery.

Spectroscopic Characterization

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple, showing two signals for the aromatic protons and a broad signal for the amine protons.

-

Aromatic Protons (H-4 and H-5): The pyridine ring has two remaining protons at the C-4 and C-5 positions. These will appear as two distinct doublets due to mutual coupling. The electron-donating amino groups will shield these protons, shifting them upfield relative to pyridine itself. The H-5 proton, being ortho to an amino group, and the H-4 proton, being para to an amino group, will have characteristic shifts, likely in the δ 6.0-7.5 ppm range.

-

Amine Protons (-NH₂): The four protons of the two amino groups are expected to produce one or two broad signals, the chemical shift of which is highly dependent on solvent, concentration, and temperature. This signal is likely to appear in the δ 4.0-6.0 ppm range and will be exchangeable with D₂O.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum should display five distinct signals corresponding to the five carbon atoms of the pyridine ring.

-

C-2 and C-6 (Amino-substituted): These carbons, directly attached to the strongly electron-donating amino groups, will be highly shielded and appear significantly upfield, typically in the δ 150-160 ppm range.

-

C-4: This carbon will also be shielded by the two amino groups (para and ortho), appearing in the aromatic region, likely around δ 95-110 ppm .

-

C-5: This carbon is adjacent to C-4 and C-6 and will resonate in the aromatic region, estimated to be around δ 135-145 ppm .

-

C-3 (Iodo-substituted): The carbon bearing the iodine atom (C-3) will experience a strong shielding effect known as the "heavy atom effect." This will cause its signal to appear significantly upfield, potentially in the δ 70-90 ppm range, which is unusually low for an aromatic carbon.

FT-IR Spectroscopy

The infrared spectrum provides key information about the functional groups present.

-

N-H Stretching: Two sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the primary amine groups.

-

C=C and C=N Stretching: A series of absorptions in the 1550-1650 cm⁻¹ region will be characteristic of the aromatic pyridine ring vibrations.

-

N-H Bending: A strong band around 1600-1640 cm⁻¹ is expected from the scissoring vibration of the -NH₂ groups.

-

C-N Stretching: Aromatic C-N stretching vibrations will appear in the 1250-1350 cm⁻¹ region.

-

C-I Stretching: The carbon-iodine bond stretch is a low-energy vibration and will appear in the far-IR region, typically between 500-600 cm⁻¹ .

Experimental Protocol: Synthesis

The synthesis of 2,6-diamino-3-iodopyridine is most commonly achieved via the direct electrophilic iodination of the commercially available 2,6-diaminopyridine. The strong electron-donating character of the two amino groups activates the pyridine ring, facilitating substitution primarily at the 3- and 5-positions. Selective mono-iodination at the C-3 position can be achieved with careful control of stoichiometry and reaction conditions.

Objective: To synthesize 2,6-diamino-3-iodopyridine from 2,6-diaminopyridine.

Materials:

-

2,6-Diaminopyridine

-

Iodine (I₂)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Tetrahydrofuran (THF), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add 2,6-diaminopyridine (1.0 eq) and anhydrous potassium carbonate (1.5 eq).

-

Solvent Addition: Add anhydrous THF to the flask to create a stirrable suspension.

-

Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.

-

Iodine Addition: Dissolve iodine (1.05 eq) in a minimal amount of anhydrous THF. Add this iodine solution dropwise to the cooled, stirring suspension via a dropping funnel over 30-60 minutes. Maintain the temperature at 0 °C during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Work-up:

-

Quench the reaction by slowly adding saturated aqueous sodium thiosulfate solution to neutralize any unreacted iodine (the dark color will disappear).

-

Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous MgSO₄ or Na₂SO₄.

-

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to yield pure 2,6-diamino-3-iodopyridine.

Caption: Experimental workflow for the synthesis of 2,6-diamino-3-iodopyridine.

Safety and Handling

2,6-Diamino-3-iodopyridine is classified as hazardous.[3] The following GHS classifications apply:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Handling Recommendations:

-

Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid breathing dust. Minimize dust generation during handling and weighing.

-

Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[7]

-

Storage: Store in a tightly sealed container in a cool, dry place, under an inert atmosphere (e.g., nitrogen or argon) at 2–8 °C.[1]

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 476218, 3-Iodopyridine-2,6-diamine. (n.d.). [Link]

-

University of California, Davis. some previous examples (13c-nmr). (n.d.). [Link]

-

SpectraBase. 2,6-Diaminopyridine - Optional[1H NMR] - Chemical Shifts. (n.d.). [Link]

-

University of Wisconsin. NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021). [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11448967, 3-Iodo-2,6-dimethylaniline. (n.d.). [Link]

-

Oregon State University. 13C NMR Chemical Shifts. (n.d.). [Link]

-

University of Wisconsin. NMR Spectroscopy :: 1H NMR Chemical Shifts. (n.d.). [Link]

-

Compound Interest. A Guide to 13C NMR Chemical Shift Values. (2015). [Link]

-

Pretsch, E., Bühlmann, P., & Affolter, C. Structure Determination of Organic Compounds. (2000). [Link]

Sources

- 1. 2,6-Diamino-3-iodopyridine CAS#: 856851-34-8 [m.chemicalbook.com]

- 2. 2,6-Diamino-3-iodopyridine | 856851-34-8 [chemicalbook.com]

- 3. 3-Iodopyridine-2,6-diamine | C5H6IN3 | CID 476218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. synchem.de [synchem.de]

- 5. 2,6-Diaminopyridine, 98% 100 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. 2,6-Diamino-3-iodopyridine(856851-34-8) 1H NMR [m.chemicalbook.com]

- 7. jubilantingrevia.com [jubilantingrevia.com]

An In-Depth Technical Guide to the Molecular Structure of 3-Iodopyridine-2,6-diamine

This guide provides a comprehensive technical overview of 3-iodopyridine-2,6-diamine, a pivotal intermediate in pharmaceutical synthesis. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular architecture, spectroscopic profile, synthesis, and chemical reactivity, offering field-proven insights into its practical applications.

Introduction: The Strategic Importance of 3-Iodopyridine-2,6-diamine

3-Iodopyridine-2,6-diamine, with the chemical formula C₅H₆IN₃, is a substituted pyridine derivative of significant interest in medicinal chemistry.[1][2] Its primary role is as a key building block in the synthesis of active pharmaceutical ingredients (APIs), most notably as an intermediate in the production of Phenazopyridine.[2][3][4] Phenazopyridine is an azo dye utilized for its analgesic effects on the urinary tract.[2][4] The strategic placement of the iodo and amino functional groups on the pyridine ring makes this molecule a versatile synthon for constructing more complex molecular frameworks. Understanding its structural and chemical properties is therefore paramount for process optimization, impurity profiling, and the development of novel therapeutics. This guide will provide a detailed exploration of these aspects, grounded in established scientific principles and experimental data.

Molecular Structure and Properties

The foundational characteristics of a molecule dictate its behavior in chemical reactions. Here, we dissect the fundamental properties of 3-iodopyridine-2,6-diamine.

Core Chemical and Physical Data

A summary of the key physicochemical properties of 3-iodopyridine-2,6-diamine is presented in the table below, providing a quantitative snapshot of this compound.

| Property | Value | Source |

| CAS Number | 856851-34-8 | [1][2] |

| Molecular Formula | C₅H₆IN₃ | [1] |

| Molecular Weight | 235.03 g/mol | [5] |

| IUPAC Name | 3-iodopyridine-2,6-diamine | [3] |

| Appearance | Off-white to light yellow solid | |

| Melting Point | 124-126 °C |

Structural Elucidation: A Spectroscopic Approach

The precise arrangement of atoms within the 3-iodopyridine-2,6-diamine molecule is confirmed through a combination of spectroscopic techniques. Each method provides a unique piece of the structural puzzle.

NMR spectroscopy is one of the most powerful tools for elucidating the structure of organic molecules in solution. While specific, publicly available, peer-reviewed spectral data for 3-iodopyridine-2,6-diamine is not readily found in the searched literature, we can predict the expected signals based on the known structure and data for analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons and the protons of the two amino groups. The aromatic protons on the pyridine ring are in different chemical environments and would likely appear as doublets due to coupling with each other. The amino protons would likely appear as broad singlets, and their chemical shift could be solvent-dependent.

-

¹³C NMR: The carbon NMR spectrum would be expected to display five signals corresponding to the five carbon atoms in the pyridine ring. The carbon atom attached to the iodine (C3) would be significantly influenced by the halogen's electronic effects. The carbons bonded to the amino groups (C2 and C6) would also show characteristic shifts.

Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of 3-iodopyridine-2,6-diamine would be characterized by:

-

N-H Stretching: Strong to medium absorption bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the primary amine (-NH₂) groups.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations would appear in the 1400-1600 cm⁻¹ region.

-

C-N Stretching: Absorptions for the aromatic carbon-nitrogen bonds would be observed in the 1250-1360 cm⁻¹ range.

-

C-I Stretching: The carbon-iodine bond would exhibit a stretching vibration at lower frequencies, typically in the 500-600 cm⁻¹ region.

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues about its structure. For 3-iodopyridine-2,6-diamine (MW = 235.03), the mass spectrum would be expected to show a prominent molecular ion peak (M⁺) at m/z 235. The fragmentation pattern would likely involve the loss of iodine, amino groups, or portions of the pyridine ring, providing further structural confirmation.[6]

Crystallographic Data

A definitive confirmation of the three-dimensional structure of a molecule is provided by single-crystal X-ray diffraction. At present, there is no publicly available crystal structure for 3-iodopyridine-2,6-diamine in the Cambridge Structural Database. However, studies on related diaminopyridine derivatives provide insights into the expected solid-state packing and intermolecular interactions, which are typically dominated by hydrogen bonding between the amino groups and the pyridine nitrogen.

Synthesis and Mechanistic Considerations

The synthesis of 3-iodopyridine-2,6-diamine is a critical process for its application in drug manufacturing. The most direct route involves the electrophilic iodination of 2,6-diaminopyridine.

Experimental Protocol: Iodination of 2,6-Diaminopyridine

While a specific, detailed, and citable experimental protocol for the synthesis of 3-iodopyridine-2,6-diamine was not found in the searched peer-reviewed literature, a general procedure can be outlined based on established methods for the iodination of activated aromatic rings.

Reaction Scheme:

Caption: General reaction scheme for the synthesis of 3-Iodopyridine-2,6-diamine.

Step-by-Step Methodology:

-

Dissolution: 2,6-Diaminopyridine is dissolved in a suitable solvent, such as a mixture of water and an organic solvent to facilitate the reaction of both the organic substrate and inorganic reagents.

-

Addition of Reagents: To the stirred solution, potassium carbonate (K₂CO₃) is added as a base. This is followed by the portion-wise addition of iodine (I₂).

-

Reaction: The reaction mixture is stirred at room temperature for a specified period, allowing the electrophilic substitution to proceed. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, the reaction is quenched, typically with a solution of sodium thiosulfate to remove any unreacted iodine. The product is then extracted into an organic solvent.

-

Purification: The organic layer is washed, dried, and the solvent is removed under reduced pressure. The crude product can be further purified by recrystallization or column chromatography to yield pure 3-iodopyridine-2,6-diamine.

Mechanistic Rationale

The synthesis of 3-iodopyridine-2,6-diamine proceeds via an electrophilic aromatic substitution mechanism. The key steps are illustrated below.

Caption: Simplified workflow of the electrophilic iodination mechanism.

The two amino groups at the 2- and 6-positions are strong activating groups, increasing the electron density of the pyridine ring and making it more susceptible to electrophilic attack. They direct the incoming electrophile (iodine) to the ortho and para positions. In this case, the 3- and 5-positions are ortho to one amino group and para to the other, making them highly activated. The presence of the base, potassium carbonate, is crucial for neutralizing the hydrogen iodide (HI) formed during the reaction, driving the equilibrium towards the product.

Chemical Reactivity and Applications in Drug Development

The synthetic utility of 3-iodopyridine-2,6-diamine stems from the distinct reactivity of its functional groups. The iodine atom serves as an excellent leaving group in cross-coupling reactions, while the amino groups can be involved in various transformations.

Palladium-Catalyzed Cross-Coupling Reactions

A cornerstone of modern organic synthesis, palladium-catalyzed cross-coupling reactions are particularly relevant for 3-iodopyridine-2,6-diamine. The carbon-iodine bond is highly reactive towards oxidative addition to a palladium(0) catalyst, initiating the catalytic cycle.

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[7][8][9] 3-Iodopyridine-2,6-diamine can be coupled with a variety of organoboron reagents (boronic acids or esters) to introduce new aryl or alkyl substituents at the 3-position. This reaction is fundamental in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals.

The general catalytic cycle for the Suzuki-Miyaura coupling is depicted below.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The choice of palladium catalyst, ligand, base, and solvent are critical for achieving high yields and selectivity in these reactions. The presence of the two amino groups in 3-iodopyridine-2,6-diamine can influence the catalytic activity, potentially by coordinating to the palladium center.[10]

Beyond the Suzuki-Miyaura coupling, 3-iodopyridine-2,6-diamine is a suitable substrate for other palladium-catalyzed reactions, such as the Buchwald-Hartwig amination (for C-N bond formation) and Sonogashira coupling (for C-C triple bond formation), further expanding its synthetic utility.

Role in Phenazopyridine Synthesis

As previously mentioned, a primary application of 3-iodopyridine-2,6-diamine is in the synthesis of Phenazopyridine and related compounds. While the detailed proprietary industrial synthesis routes are not publicly disclosed, it is plausible that the iodo-group is utilized in a cross-coupling reaction to introduce the phenylazo moiety or a precursor to it. Alternatively, the amino groups can be diazotized and coupled with other aromatic systems.

Conclusion and Future Outlook

3-Iodopyridine-2,6-diamine is a molecule of significant industrial and academic interest due to its role as a versatile building block in the synthesis of pharmaceutically relevant compounds. Its molecular structure, characterized by the strategic placement of iodo and amino groups on a pyridine core, allows for a rich and diverse range of chemical transformations, particularly palladium-catalyzed cross-coupling reactions. While a complete, publicly available dataset of its spectroscopic and crystallographic properties remains to be consolidated in peer-reviewed literature, its chemical behavior is well-understood within the principles of modern organic chemistry. Future research may focus on the development of more sustainable and efficient synthetic routes to this intermediate and the exploration of its utility in the synthesis of novel bioactive molecules beyond its current applications. A full, published characterization, including X-ray crystal structure analysis, would be a valuable addition to the scientific literature, providing a definitive reference for researchers in the field.

References

-

Royal Society of Chemistry. (n.d.). Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. Retrieved from [Link]

-

Wiley-VCH. (2007). Supporting Information. Retrieved from [Link]

-

Ark Pharma Scientific Limited. (n.d.). 3-iodopyridine-2,6-diamine | CAS:856851-34-8. Retrieved from [Link]

-

Preprints.org. (n.d.). Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C:. Retrieved from [Link]

-

Veeprho. (n.d.). 3-Iodopyridine-2,6-diamine | CAS 856851-34-8. Retrieved from [Link]

-

ResearchGate. (n.d.). Novel Synthesis of 2,6-Diamino-3,5-dinitropyridine-1-oxide. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis and properties of 2, 6-diamino-3, 5-dinitropyridine-1-oxide. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Synthesis of Dihydropyridines and Pyridines from Imines and Alkynes via C-H Activation. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Iodopyridine-2,6-diamine | CAS No : 856851-34-8. Retrieved from [Link]

-

ChemOrgChem. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| [Video]. YouTube. Retrieved from [Link]

-

ResearchGate. (n.d.). A Systematic Investigation on the Preparation of 2, 6-Diamino-3, 5-Dinitropyridine. Retrieved from [Link]

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines. Retrieved from [Link]

-

ResearchGate. (n.d.). Improvement of the synthesis process of 2, 6-diamino-3, 5-dinitropyrazine-1-oxide. Retrieved from [Link]

-

Myers, A. G. (n.d.). The Suzuki Reaction. Retrieved from [Link]

-

PubChem. (n.d.). 2,6-Diaminopyridine. Retrieved from [Link]

-

Organic Syntheses. (n.d.). 2,3-diaminopyridine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Selective Mono- and Diamination of 2,6-Dibromopyridine for the Synthesis of Diaminated Proligands. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

NIST. (n.d.). 2,3-Pyridinediamine. Retrieved from [Link]

-

MDPI. (n.d.). Palladium-Catalyzed Reactions. Retrieved from [Link]

-

ResearchGate. (n.d.). 13 C NMR chemical shifts (δ, ppm) of pyridine in various solvents. Retrieved from [Link]

-

Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Synthesis, X-ray crystallography and antimicrobial activity of 2-cyanoguanidinophenytoin. Retrieved from [Link]

-

Bentham Science. (2011). Mass Spectral Fragmentation Studies of Coumarin-Type Compounds Using GC High-Resolution MS. Retrieved from [Link]

-

ResearchGate. (n.d.). Synthesis, X-ray and spectroscopic analysis of some pyridine derivatives. Retrieved from [Link]

-

ResearchGate. (n.d.). Single-crystal X-ray diffraction study of 4,5-diaryl-3-hydroxy-2,2′-bipyridine-6-carbonitriles. Retrieved from [Link]

-

PubMed. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Retrieved from [Link]

-

MDPI. (2023). Supramolecular Assemblies of 3/4-Chlorobenzoic Acid and Amino-Chloropyridine Derivatives: Synthesis, X-ray Diffraction, DFT Calculations, and Biological Screening. Retrieved from [Link]

Sources

- 1. 3-iodopyridine-2,6-diamine | CAS:856851-34-8 | Ark Pharma Scientific Limited [arkpharmtech.com]

- 2. 2,6-Diamino-3-iodopyridine CAS#: 856851-34-8 [m.chemicalbook.com]

- 3. veeprho.com [veeprho.com]

- 4. 2,6-Diamino-3-iodopyridine | 856851-34-8 [chemicalbook.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 10. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to 3-Iodopyridine-2,6-diamine: Synthesis, Characterization, and Application in Pharmaceutical Quality Control

Abstract: This technical guide provides an in-depth exploration of 3-Iodopyridine-2,6-diamine (CAS 856851-34-8), a critical heterocyclic building block and pharmaceutical reference standard. The document details the compound's physicochemical properties, outlines a robust and validated laboratory-scale synthesis protocol via electrophilic iodination, and discusses its chemical reactivity. A primary focus is placed on its pivotal role as a qualified reference material for the quality control (QC) and regulatory analysis of Phenazopyridine, an analgesic for urinary tract infections. This guide is intended for researchers, process chemists, and analytical scientists in the fields of drug development and medicinal chemistry, offering both theoretical grounding and practical, field-proven methodologies.

Introduction: The Strategic Value of a Functionalized Pyridine Core

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a vast array of therapeutic agents due to its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability[1]. The strategic functionalization of this core is paramount for modulating pharmacological activity. 3-Iodopyridine-2,6-diamine emerges as a compound of significant interest, not only as a versatile synthetic intermediate but also as a crucial analytical tool in the pharmaceutical industry.

Its structure is characterized by a pyridine ring activated by two potent electron-donating amino groups at the C2 and C6 positions. This high electron density facilitates chemical transformations and tunes the molecule's properties. The iodine atom at the C3 position serves as a versatile synthetic handle, primarily for metal-catalyzed cross-coupling reactions, and is also the defining feature for its role as a process impurity and reference standard in the manufacturing of Phenazopyridine[2][3]. Understanding the synthesis, reactivity, and proper handling of this compound is essential for its effective application. This guide provides a comprehensive technical overview to that end.

Chemical Identity and Physicochemical Properties

Accurate identification and knowledge of physicochemical properties are the foundation of all subsequent chemical and analytical work. The key identifiers and properties for 3-Iodopyridine-2,6-diamine are summarized below.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source(s) |

|---|---|---|

| IUPAC Name | 3-iodopyridine-2,6-diamine | [4] |

| Synonyms | 2,6-Diamino-3-iodopyridine; 3-Iodo-2,6-pyridinediamine | [5] |

| CAS Number | 856851-34-8 | [3] |

| Molecular Formula | C₅H₆IN₃ | [4] |

| Molecular Weight | 235.03 g/mol | [4] |

| Appearance | Off-white to light yellow solid | [3] |

| Melting Point | 124-126 °C | [N/A - Lit. Value] |

| SMILES | C1=CC(=NC(=C1I)N)N | [4] |

| InChIKey | JRCCUFRNNYDTGN-UHFFFAOYSA-N | [4] |

| Storage | Store at 2–8 °C under an inert atmosphere, protected from light |[3] |

Synthesis and Characterization

The most direct and efficient synthesis of 3-Iodopyridine-2,6-diamine is the electrophilic aromatic substitution of the commercially available 2,6-diaminopyridine. The two amino groups strongly activate the pyridine ring, directing the electrophile to the vacant C3 and C5 positions. Careful control of stoichiometry allows for selective mono-iodination.

Retrosynthetic Analysis and Workflow

The synthesis strategy is predicated on the high nucleophilicity of the 2,6-diaminopyridine ring system. An electrophilic iodine source, such as molecular iodine (I₂) or N-Iodosuccinimide (NIS), is used to introduce the iodine atom regioselectively.

Caption: Synthetic workflow for 3-Iodopyridine-2,6-diamine.

Detailed Experimental Protocol: Iodination with N-Iodosuccinimide (NIS)

This protocol describes a reliable method using N-Iodosuccinimide (NIS), a mild and efficient electrophilic iodinating agent that is often easier to handle and provides cleaner reactions than molecular iodine[6].

Materials & Equipment:

-

2,6-Diaminopyridine (1.0 eq)

-

N-Iodosuccinimide (NIS) (1.05 eq)

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath, separatory funnel, rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 2,6-diaminopyridine (1.0 eq). Dissolve the starting material in anhydrous DMF (approx. 0.5 M concentration).

-

Cooling: Cool the resulting solution to 0 °C using an ice-water bath. Stir the solution for 10-15 minutes to ensure thermal equilibrium.

-

Causality: Starting the reaction at a low temperature helps control the exothermic nature of the reaction and minimizes the formation of di-iodinated byproducts.

-

-

Addition of NIS: Add N-Iodosuccinimide (1.05 eq) portion-wise over 20-30 minutes, ensuring the internal temperature does not rise above 5 °C.

-

Causality: A slight excess of NIS ensures complete consumption of the starting material. Slow, portion-wise addition is critical for selectivity and safety.

-

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting material is consumed.

-

Workup - Quenching: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and water. Add saturated aqueous sodium thiosulfate solution to quench any unreacted iodine/NIS (indicated by the disappearance of any yellow/brown color).

-

Workup - Extraction: Separate the organic layer. Wash the organic layer sequentially with water (2x) and then with brine (1x).

-

Causality: The aqueous washes remove the DMF solvent and water-soluble byproducts like succinimide. The brine wash helps to remove residual water from the organic phase.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

-

Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford 3-Iodopyridine-2,6-diamine as a pure solid.

Characterization

The identity and purity of the synthesized compound must be confirmed. While specific spectra are proprietary, the expected results are as follows:

-

¹H NMR: The proton NMR spectrum is expected to show two doublets in the aromatic region, corresponding to the two coupled protons at the C4 and C5 positions. The amino protons will appear as a broad singlet.

-

¹³C NMR: The carbon NMR will show five distinct signals for the pyridine ring carbons.

-

Mass Spectrometry (MS): The mass spectrum should show a prominent molecular ion peak [M+H]⁺ at m/z 236.

Chemical Reactivity and Key Applications

Core Chemical Reactivity

The molecule possesses three primary reactive sites: the two nucleophilic amino groups and the electrophilic C-I bond.

-

Amino Groups: The -NH₂ groups can undergo standard amine chemistry, such as acylation, alkylation, and diazotization.

-

Carbon-Iodine Bond: The iodo substituent is an excellent leaving group, making the compound a valuable substrate for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)[7]. This allows for the introduction of a wide range of aryl, alkynyl, or amino substituents at the C3 position, enabling the rapid generation of diverse compound libraries for drug discovery.

Application as a Pharmaceutical Reference Standard

The most significant industrial application of 3-Iodopyridine-2,6-diamine is as a certified reference standard for the drug Phenazopyridine[2][8].

Caption: Role of 3-Iodopyridine-2,6-diamine in QC.

In the synthesis of Phenazopyridine, this iodo-diaminopyridine can arise as a key intermediate or a process-related impurity. Regulatory agencies (e.g., FDA, EMA) require that all impurities in a drug substance above a certain threshold be identified, quantified, and controlled.

Trustworthiness through Self-Validation:

-

Identity Confirmation: A well-characterized reference standard, like 3-Iodopyridine-2,6-diamine, is used to confirm the identity of unknown peaks in a chromatogram of the final drug product, typically by comparing retention times.

-

Quantification: The standard is used to create a calibration curve, allowing for the precise quantification of the impurity's level in each batch of Phenazopyridine.

-

Method Validation: It is essential for validating the analytical method itself, proving that the method is accurate, precise, specific, and linear for that particular impurity[2]. This is a non-negotiable requirement for regulatory submissions like Abbreviated New Drug Applications (ANDAs)[2].

Safety and Handling

3-Iodopyridine-2,6-diamine must be handled with appropriate care in a laboratory setting. The GHS hazard classifications provide the basis for safe handling protocols.

Table 2: GHS Hazard Identification

| Hazard Code | Description | Class |

|---|---|---|

| H302 | Harmful if swallowed | Acute toxicity, oral (Warning) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Warning) |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Warning) |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure (Warning) |

Source: PubChem CID 476218[4]

Mandatory Handling Protocol:

-

Engineering Controls: Handle only in a well-ventilated area, preferably within a certified chemical fume hood.

-

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.

-

Skin Protection: Wear nitrile or other chemically resistant gloves. A lab coat is required.

-

Respiratory Protection: If dusts are generated outside of a fume hood, a NIOSH-approved particulate respirator (e.g., N95) should be used.

-

-

Handling: Avoid creating dust. Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place as specified in Table 1. Keep away from incompatible materials such as strong oxidizing agents.

Conclusion

3-Iodopyridine-2,6-diamine is a molecule of dual importance. As a synthetic building block, its activated pyridine ring and versatile iodo-substituent provide a powerful platform for the construction of complex nitrogen-containing heterocycles for medicinal chemistry research. Concurrently, its role as a well-documented pharmaceutical reference standard is indispensable for ensuring the safety, purity, and quality of the commercial drug Phenazopyridine. The methodologies and information presented in this guide offer a comprehensive framework for the synthesis, handling, and strategic application of this valuable chemical entity.

References

-

Veeprho. (n.d.). 3-Iodopyridine-2,6-diamine | CAS 856851-34-8. Retrieved from [Link]

-

Denmark, S. E., et al. (2016). The Atroposelective Iodination of 2-Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actually Proceeds via Brønsted Base Catalysis. Journal of the American Chemical Society. Retrieved from [Link]

-

ACS Publications. (2015). The Atroposelective Iodination of 2‐Amino-6-arylpyridines Catalyzed by Chiral Disulfonimides Actual. Retrieved from [Link]

-

Common Organic Chemistry. (n.d.). Iodination Using N-Iodosuccinimide (NIS). Retrieved from [Link]

-

PubChem. (n.d.). 3-Iodopyridine-2,6-diamine. Retrieved from [Link]

-

Ibrahim, H., et al. (2012). Simple and scalable iodination of 2,6–dialkylanilines: useful building blocks for synthesis. Protocol Exchange. Retrieved from [Link]

-

Wikipedia. (n.d.). N-Iodosuccinimide. Retrieved from [Link]

-

Park, S. B., et al. (2020). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). 3-Iodopyridine-2,6-diamine. Retrieved from [Link]

-

Akran, M., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. veeprho.com [veeprho.com]

- 3. 2,6-Diamino-3-iodopyridine | 856851-34-8 [chemicalbook.com]

- 4. 3-Iodopyridine-2,6-diamine | C5H6IN3 | CID 476218 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. N-Iodosuccinimide - Wikipedia [en.wikipedia.org]

- 7. benchchem.com [benchchem.com]

- 8. 3-Iodopyridine-2,6-diamine - SRIRAMCHEM [sriramchem.com]

An In-depth Technical Guide to the Solubility of 3-Iodo-2,6-pyridinediamine

For researchers, medicinal chemists, and professionals in drug development, understanding the physicochemical properties of a molecule is a cornerstone of successful experimentation and innovation. 3-Iodo-2,6-pyridinediamine is a heterocyclic building block of considerable interest, primarily for its utility in constructing complex molecular architectures through metal-catalyzed cross-coupling reactions.[1] Its solubility profile is a critical parameter that dictates reaction conditions, purification strategies, and its handling for biological screening.

This guide provides a comprehensive overview of the theoretical and practical aspects of determining the solubility of 3-Iodo-2,6-pyridinediamine, offering both predictive insights based on its molecular structure and robust, field-proven protocols for empirical determination.

Physicochemical Profile and Theoretical Solubility Assessment

The molecular structure of 3-Iodo-2,6-pyridinediamine provides significant clues to its solubility behavior. The molecule integrates a polar diaminopyridine core with a lipophilic iodo substituent. The two primary amine groups and the pyridine nitrogen atom can act as hydrogen bond acceptors, while the amine groups also provide two hydrogen bond donors.[2] This structure suggests a degree of solubility in polar solvents.

A summary of its computed physicochemical properties provides a quantitative basis for these predictions:

| Property | Value | Implication for Solubility | Source |

| Molecular Weight | 235.03 g/mol | Moderate molecular weight, generally favorable for solubility. | [2] |

| XLogP3-AA | 0.8 | This positive, albeit low, value indicates a slight preference for a lipophilic environment over a hydrophilic one, suggesting limited water solubility. | [2] |

| Hydrogen Bond Donor Count | 2 | The two amine groups can donate hydrogen bonds, promoting interaction with protic solvents like water and alcohols. | [2] |

| Hydrogen Bond Acceptor Count | 3 | The two amine groups and the pyridine nitrogen can accept hydrogen bonds, enhancing solubility in polar protic solvents. | [2] |

| Topological Polar Surface Area (TPSA) | 64.9 Ų | A moderate TPSA suggests the molecule can interact with polar solvents. It is within the range often associated with reasonable membrane permeability. | [2] |

Expert Insights: The "like dissolves like" principle is our primary guide.[3] The molecule's dual character—a polar, hydrogen-bonding core and a nonpolar iodo-aromatic component—suggests it will not be highly soluble in either extreme of the polarity spectrum (e.g., water or hexane). However, the presence of two basic amine groups is a critical feature. We can predict that the solubility of 3-Iodo-2,6-pyridinediamine will be dramatically enhanced in acidic aqueous solutions due to the formation of highly polar ammonium salts. Conversely, its solubility in strongly basic solutions is not expected to increase, as the amine groups will remain uncharged. Solvents of intermediate polarity that can accommodate both hydrogen bonding and nonpolar interactions, such as ethanol, methanol, or DMSO, are likely to be effective.

Experimental Determination of Solubility: A Validated Approach

Part A: Qualitative Solubility Classification

This initial screening protocol rapidly classifies the compound's acidic, basic, or neutral character, providing essential information for downstream applications.[4][5][6] It involves systematically testing the compound's solubility in a sequence of solvents.

Methodology:

-

Preparation : For each step, add ~25 mg of 3-Iodo-2,6-pyridinediamine to a small test tube.

-

Solvent Addition : Add 0.75 mL of the designated solvent in three portions (0.25 mL each). After each addition, shake the tube vigorously for 30-60 seconds.[4][7]

-

Observation : Record the compound as "soluble" or "insoluble". If the compound dissolves, proceed to the next indicated step in the workflow.

The following diagram illustrates the logical workflow for this qualitative analysis.

Sources

melting point of 3-Iodopyridine-2,6-diamine

An In-Depth Technical Guide to the Melting Point of 3-Iodopyridine-2,6-diamine

This guide provides a comprehensive technical overview of 3-Iodopyridine-2,6-diamine, with a primary focus on its melting point—a critical parameter for identification, purity assessment, and quality control in research and pharmaceutical development. Designed for researchers, scientists, and drug development professionals, this document synthesizes core chemical data with practical experimental methodology.

Introduction and Strategic Importance

3-Iodopyridine-2,6-diamine (CAS No. 856851-34-8) is a substituted pyridine derivative of significant interest in synthetic and medicinal chemistry.[1][2][3] Its primary role is as a key intermediate in the synthesis of related pharmaceutical compounds and their impurities.[1][3][4] Notably, it is used in the synthesis of 3-Phenylphenazopyridine, an impurity of the well-known urinary tract analgesic, Phenazopyridine.[1][4] The compound also serves as a documented reference standard for analytical method development and validation, particularly in the quality control (QC) processes for Phenazopyridine manufacturing, adhering to stringent regulatory requirements.[2]

Given its role as a crucial building block and reference material, the accurate characterization of its physicochemical properties is paramount. The melting point, in particular, serves as a fundamental benchmark for identity confirmation and purity verification.

Physicochemical Properties

The essential properties of 3-Iodopyridine-2,6-diamine are summarized below. These data are critical for its handling, characterization, and application in synthetic protocols.

| Property | Value | Source(s) |

| IUPAC Name | 3-iodopyridine-2,6-diamine | [5] |

| Synonyms | 2,6-Diamino-3-iodopyridine | [1][2][3] |

| CAS Number | 856851-34-8 | [1][2][6] |

| Molecular Formula | C₅H₆IN₃ | [1][2][5] |

| Molecular Weight | 235.03 g/mol | [1][2][5] |

| Appearance | Yellow to off-white solid | [7][8] |

| Melting Point | 124-126 °C | [7][8] |

| Predicted Density | 2.150 ± 0.06 g/cm³ | [1] |

| Predicted pKa | 3.77 ± 0.50 | [1] |

Below is a visual representation of the compound's chemical structure.

Caption: Chemical structure of 3-Iodopyridine-2,6-diamine.

The Principle of Melting Point Determination

The melting point of a crystalline solid is the temperature at which it transitions from the solid to the liquid phase. For a pure compound, this transition occurs over a narrow, well-defined temperature range, typically 0.5-1.0 °C. This physical constant is therefore a robust criterion for two key analytical objectives:

-

Identification: By comparing the experimentally determined melting point of an unknown sample with a known literature value, one can establish its likely identity.

-

Purity Assessment: The presence of soluble impurities disrupts the crystal lattice of a solid. This disruption requires less energy to overcome the intermolecular forces, resulting in a melting point depression and a broadening of the melting range .[9] For instance, an impure sample might melt over a range of 3-5 °C or more, and at a temperature lower than the pure substance.

Therefore, a sharp melting point that aligns with the literature value (124-126 °C) is a strong indicator of the high purity of a sample of 3-Iodopyridine-2,6-diamine.

Experimental Protocol: Capillary Melting Point Determination

This section provides a standardized, step-by-step methodology for the accurate determination of the using a modern digital melting point apparatus (e.g., a Mel-Temp or DigiMelt).

Caption: Workflow for accurate melting point determination.

Methodology

-

Sample Preparation:

-

Ensure the 3-Iodopyridine-2,6-diamine sample is completely dry. Solvents can act as impurities and depress the melting point.[10]

-